For example, the synthesis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities is described using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. [] This synthesis involved the use of acetonitrile and phosphate buffer as the mobile phase, a C18 column for separation, and a UV/VIS detector.
Another paper describes the synthesis of 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones, which are structurally similar to the target compound. [] This synthesis involved multiple steps, including molecular docking analysis, and resulted in compounds with HIV-1 entry inhibitor activity.
For instance, the synthesis of 4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 5-{3-dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of pyrrole precursors with primary amines, leading to the formation of 1,4-dihydropyridine derivatives. []
Additionally, the synthesis of guar gum-g-(acrylic acid-co-acrylamide-co-3-acrylamido propanoic acid) involves the grafting of guar gum and the in situ addition of 3-acrylamido propanoic acid during polymerization, indicating the potential for 3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid to undergo similar grafting or polymerization reactions. []
For instance, a study on a novel urease inhibitor screened through molecular docking suggests that the compound interacts with specific amino acid residues in the active site of the enzyme, inhibiting its activity. [] This inhibition was assessed through ruminal microbial fermentation in vitro. The inhibitor's low degradation rate in ruminal microbial fermentation and lack of adverse effects on gut Caco-2 cells in vitro further support its potential as a urease inhibitor.
Similarly, another study on statin-induced inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase shows that the compound enhances the cytotoxic effects of anticancer drugs in human osteosarcoma cells. [] The compound's ability to enhance apoptosis, inhibit migration and invasion, and reduce matrix metalloprotease 2 activity suggests its potential as a sensitizer for anticancer treatments.
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: